molecular formula C13H10N4O6S B12686208 4-(Hydroxy(oxido)amino)-N'-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide CAS No. 6288-06-8

4-(Hydroxy(oxido)amino)-N'-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide

Cat. No.: B12686208
CAS No.: 6288-06-8
M. Wt: 350.31 g/mol
InChI Key: WXFHZVPXVCAKMD-NTEUORMPSA-N
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Description

4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide is a complex organic compound characterized by its unique structure, which includes hydroxy(oxido)amino and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenesulfonohydrazide with 2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzoic acid
  • 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzyl ester

Uniqueness

What sets 4-(Hydroxy(oxido)amino)-N’-(2-(hydroxy(oxido)amino)benzylidene)benzenesulfonohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6288-06-8

Molecular Formula

C13H10N4O6S

Molecular Weight

350.31 g/mol

IUPAC Name

4-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H10N4O6S/c18-16(19)11-5-7-12(8-6-11)24(22,23)15-14-9-10-3-1-2-4-13(10)17(20)21/h1-9,15H/b14-9+

InChI Key

WXFHZVPXVCAKMD-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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